
168202-46-8
説明
Contextualization within Tyrosine Kinase Research Paradigms
Tyrosine kinases are a critical family of enzymes that facilitate the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. nih.gov This process, known as phosphorylation, is a fundamental mechanism in cellular signaling, governing a multitude of biological functions including cell growth, differentiation, and metabolism. nih.gov The dysregulation of tyrosine kinase activity is a hallmark of various diseases, most notably cancer. nih.govnih.gov
Within this extensive research area, specific tools are required to dissect the activity of individual kinases. The Abl Cytosolic Substrate (168202-46-8) has emerged as a key reagent for studying the Abelson (Abl) kinase, a non-receptor tyrosine kinase. biorbyt.comiscabiochemicals.com The study of such specific substrates is paramount to understanding the mechanisms of kinase regulation and identifying potential therapeutic targets. nih.gov
Significance as a Defined Synthetic Peptide Substrate for Abelson Tyrosine Kinase (Abl)
The compound this compound is a synthetic peptide specifically designed to be a substrate for the Abelson tyrosine kinase (Abl). bocsci.combiorbyt.comiscabiochemicals.com Its defined amino acid sequence, EAIYAAPFAKKK, makes it a reliable tool for in vitro kinase assays. biorbyt.comiscabiochemicals.com The presence of a tyrosine residue within this sequence allows for phosphorylation by Abl kinase, and the three lysine residues at the C-terminus facilitate its use in phosphocellulose kinase assays. iscabiochemicals.com
The utility of this synthetic peptide is highlighted by its kinetic properties. It is phosphorylated by Abl kinase with a Michaelis constant (Km) of 4 µM, indicating a strong affinity between the enzyme and the substrate. iscabiochemicals.comscispace.com This specificity allows researchers to accurately measure the activity of Abl kinase, even in complex biological samples like cytosolic lysates. bocsci.com Furthermore, its synthetic nature ensures a high purity of over 95%, providing consistency and reproducibility in experimental results. biorbyt.comiscabiochemicals.com
Table 1: Properties of Abl Cytosolic Substrate (this compound)
Property | Value | Source |
---|---|---|
CAS Number | This compound | bocsci.combiorbyt.com |
Molecular Formula | C64H101N15O16 | bocsci.combiorbyt.com |
Molecular Weight | 1336.58 g/mol | bocsci.com |
Amino Acid Sequence | EAIYAAPFAKKK | biorbyt.comiscabiochemicals.comchemicalbook.com |
Purity | >95% | biorbyt.comiscabiochemicals.com |
Km for Abl Kinase | 4 µM | iscabiochemicals.comscispace.com |
Historical Perspective on Kinase Substrate Identification and Characterization
The identification of kinase substrates has evolved significantly over time. Initially, methods were often laborious and not suited for high-throughput screening. nih.gov Early approaches relied on techniques like co-immunoprecipitation to identify proteins that physically interact with a kinase, with the assumption that these interacting partners could be substrates. nih.gov However, the transient nature of many kinase-substrate interactions made this challenging. nih.gov
The development of peptide libraries marked a significant advancement. nih.gov By screening large collections of peptides, researchers could determine the preferred amino acid sequences surrounding the phosphorylation site for a particular kinase. nih.gov This approach provided valuable insights into the substrate specificity of different kinases.
More recently, proteomic techniques, particularly those involving mass spectrometry, have revolutionized the field. nih.gov These methods allow for the large-scale identification of phosphorylated proteins and their specific phosphorylation sites within a cell or tissue. This has provided a more global view of kinase signaling networks. nih.gov The use of defined synthetic substrates like this compound complements these high-throughput approaches by providing a standardized tool for detailed biochemical and kinetic studies of individual kinases. bocsci.comiscabiochemicals.com
特性
CAS番号 |
168202-46-8 |
---|---|
分子式 |
C₆₄H₁₀₁N₁₅O₁₆ |
分子量 |
1336.58 |
配列 |
One Letter Code: EAIYAAPFAKKK |
製品の起源 |
United States |
Chemical Synthesis and Advanced Peptide Engineering of 168202-46-8 and Its Analogs
Design and Synthesis of Modified 168202-46-8 Derivatives for Research Probes
To function as effective research probes, Abltide is often chemically modified to incorporate reporter tags such as fluorophores or biotin. These modifications enable the detection and quantification of kinase activity in various experimental setups.
Fluorescently Labeled Derivatives: Fluorescently labeled Abltide analogs are powerful tools for real-time monitoring of kinase activity in living cells. One advanced technique is Fluorescence Lifetime Imaging Microscopy (FLIM), which measures the rate of fluorescence decay of a fluorophore. nih.gov A change in the fluorescence lifetime of a probe can indicate its phosphorylation status. For example, a cell-penetrating Abltide probe has been developed by attaching a Cy5 fluorophore to a cysteine residue incorporated into the peptide sequence (GGEAIYAAPCCy5GGRKKRRQRRRPQ). nih.gov Phosphorylation of the tyrosine residue by Abl kinase leads to a detectable shift in the fluorophore's lifetime, allowing for the visualization of kinase activity and the effects of inhibitors in real-time. nih.goviu.edu Similar probes have been created using other fluorophores, such as DyLight 488 and DyLight 550, enabling multiplexed imaging of different kinase activities simultaneously. biorxiv.orgrsc.org
Biotinylated Derivatives: Biotinylation of Abltide allows for its use in a wide range of affinity-based assays. The high-affinity interaction between biotin and streptavidin is exploited for immobilization, purification, and detection. sigmaaldrich.com Biotin can be incorporated at either the N- or C-terminus of the peptide, or on the side chain of a lysine residue, often via a spacer arm (e.g., a polyethylene glycol, PEG, linker) to minimize steric hindrance and ensure proper presentation of the peptide for kinase binding. sigmaaldrich.comresearchgate.net Biotinylated Abltide can be used in assays where the peptide is immobilized on streptavidin-coated plates or beads. nih.goveurogentec.com The phosphorylation of the immobilized peptide by Abl kinase can then be detected using a phosphotyrosine-specific antibody conjugated to a reporter enzyme or fluorophore. These assays are highly amenable to high-throughput screening for kinase inhibitors.
Probe Type | Modification | Example Application | Detection Principle |
Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Cy5, DyLight 488) | Live-cell imaging of kinase activity | Change in fluorescence lifetime or intensity upon phosphorylation. nih.govbiorxiv.org |
Biotinylated Probe | Covalent attachment of biotin, often with a spacer | High-throughput kinase inhibitor screening | Immobilization on streptavidin-coated surfaces for affinity-based detection of phosphorylation. nih.gov |
Modified Substrates | Substitution of amino acids (e.g., Y-to-F mutant) | Negative control in kinase assays | Lacks the phosphorylatable residue, preventing reaction. biorxiv.org |
Chemo-enzymatic Approaches to Peptide Substrate Generation
Chemo-enzymatic peptide synthesis (CEPS) combines the precision of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. qyaobio.com This hybrid approach can overcome some of the limitations of purely chemical SPPS, such as the synthesis of long or complex peptides and the use of harsh chemicals that can damage sensitive moieties like phosphate groups. qyaobio.comacs.org
In the context of generating substrates like Abltide, enzymes can be used in several ways. One strategy involves the enzymatic ligation of smaller, chemically synthesized peptide fragments. Engineered ligases can catalyze the formation of a peptide bond between two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine, in a process known as native chemical ligation (NCL). frontiersin.org
Alternatively, enzymes can be used for the selective removal of protecting groups under very mild conditions. For instance, lipases or penicillin G acylase can be used to cleave specific ester- or amide-based protecting groups from the C- or N-terminus, respectively. acs.orgthieme-connect.com This is particularly advantageous for the synthesis of phosphopeptides, where the phosphate group is labile to the harsh acidic or basic conditions used in standard SPPS. thieme-connect.com A chemo-enzymatic strategy could involve synthesizing the Abltide backbone chemically and then using a kinase to enzymatically phosphorylate the specific tyrosine residue. mdpi.comnih.gov This ensures site-specific phosphorylation without the need for complex protecting group chemistry for the phosphate moiety during SPPS. researchgate.net
The key advantage of CEPS is the ability to perform reactions in aqueous solutions under physiological conditions, which helps to preserve the integrity of the final peptide, especially when it includes delicate modifications. qyaobio.comgoogle.com
Isotopic Labeling Strategies for Analytical Applications
Isotopic labeling of peptides like Abltide is essential for advanced analytical applications, particularly in quantitative proteomics using mass spectrometry (MS) and for structural studies using nuclear magnetic resonance (NMR) spectroscopy. cpcscientific.comjpt.com In this strategy, specific atoms in the peptide are replaced with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H). nih.gov
Labeling for Mass Spectrometry: Stable isotope-labeled (SIL) peptides are ideal internal standards for quantitative MS-based assays. cpcscientific.com Because they are chemically identical to their unlabeled ("light") counterparts, they co-elute during chromatography and exhibit the same ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass difference. washington.edu
A common method is to synthesize Abltide using one or more Fmoc-protected amino acids that are uniformly labeled with ¹³C and/or ¹⁵N. universiteitleiden.nlisotope.comnih.gov For example, a labeled version of Abltide could be synthesized with a [¹³C₆, ¹⁵N]-Tyrosine or a [¹³C₅, ¹⁵N]-Proline. A known amount of this "heavy" peptide is then spiked into a biological sample. By comparing the MS signal intensities of the heavy labeled peptide and the endogenous light peptide, one can achieve precise and accurate quantification of the target peptide or protein. This is the principle behind the AQUA (Absolute QUAntification) method. cpcscientific.com
Another approach is Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), where cells are grown in media containing heavy amino acids, leading to the in vivo incorporation of labels into proteins. acs.orgnih.gov Lysates from "heavy" and "light" labeled cells can be mixed and analyzed to quantify changes in protein phosphorylation in response to stimuli or inhibitors. kinexus.ca
Labeling for NMR Spectroscopy: For NMR studies, which provide detailed information about the three-dimensional structure and dynamics of peptides in solution, uniform or selective isotopic labeling is often necessary. Peptides labeled with ¹³C and ¹⁵N are particularly useful for heteronuclear NMR experiments that resolve spectral overlap and enable structure determination. researchgate.netcpcscientific.com The synthesis of fully ¹³C/¹⁵N-labeled Abltide would be achieved by using exclusively labeled amino acids during SPPS. universiteitleiden.nlbeilstein-journals.org These labeled peptides are crucial for studying the conformation of Abltide when bound to the Abl kinase, providing insights into the molecular basis of substrate recognition and inhibition.
Isotope | Labeling Method | Primary Application | Principle |
¹³C, ¹⁵N | Incorporation of labeled amino acids during SPPS. isotope.com | Quantitative Mass Spectrometry (AQUA) | A known quantity of the heavy labeled peptide is used as an internal standard for absolute quantification. cpcscientific.com |
¹³C, ¹⁵N, ²H | Metabolic labeling in cell culture (SILAC). acs.org | Quantitative Proteomics | Relative quantification of protein/peptide levels between different cell populations (e.g., treated vs. untreated). nih.gov |
¹³C, ¹⁵N | Full or selective incorporation during SPPS. universiteitleiden.nl | Nuclear Magnetic Resonance (NMR) | Enables advanced multidimensional NMR experiments for structural and dynamic studies of the peptide. cpcscientific.com |
Biochemical Characterization and Enzymatic Interaction of 168202-46-8 with Abl Kinase
Quantitative Kinetic Analysis of Abl Kinase Phosphorylation of 168202-46-8
The phosphorylation of substrate peptides by Abl kinase can be quantified to determine key enzymatic parameters. These analyses provide insights into the efficiency and mechanism of the kinase.
The Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) are critical parameters for characterizing enzyme-substrate interactions. For Abl kinase, these have been determined using various peptide substrates, including an optimized substrate known as "Abltide." While the specific peptide this compound is a phosphorylated product and thus not a substrate for phosphorylation, kinetic studies on similar dephosphorylated peptide substrates are highly relevant.
Studies on Abltide (often with the sequence EAIYAAPFAKKK or similar variations) have shown that it is an optimal substrate for Abl kinase. nih.goviscabiochemicals.com The K_m for Abltide phosphorylation by Abl kinase has been reported to be in the range of 4 µM to 21 µM. nih.gov One study reported a K_m of approximately 4 µM for an Abltide peptide. iscabiochemicals.com Another investigation involving stepwise truncation of the αI-helix of Abl kinase measured K_m values for Abltide that remained relatively constant, ranging from approximately 40 to 90 μM, while the V_max values varied significantly with the truncations. elifesciences.org These values indicate a high affinity of the kinase for this optimized sequence. In contrast, a peptide derived from the physiological substrate CRKL has a much higher K_m of 134 µM, indicating lower affinity compared to the optimized Abltide. nih.gov
Table 1: Michaelis-Menten Parameters for Abl Kinase with Various Peptide Substrates
Substrate | K_m (µM) | v_max (nmol P_i min⁻¹ µmol⁻¹) | Source |
---|---|---|---|
Abltide | 4 - 21 | Not Reported | nih.gov |
Abltide (Wild-type Abl⁸³⁻⁵³⁴) | ~40-90 | 89.4 | elifesciences.org |
Abltide (Truncated Abl⁸³⁻⁵¹⁵) | ~40-90 | 3.2 | elifesciences.org |
CRKL-derived peptide | 134 | Not Reported | nih.gov |
Kinetic analyses can be performed under steady-state conditions, where the concentration of the enzyme-substrate complex remains constant, or pre-steady-state conditions, which examine the initial "burst" phase of the reaction. pnas.orgacs.org Pre-steady-state kinetics can reveal the rates of individual steps in the catalytic cycle, such as the chemical step of phosphoryl transfer itself, which is often very fast. acs.orgresearchgate.net For many kinases, the rate-limiting step in the steady state is not the chemical reaction but rather a conformational change or the release of products, such as ADP. pnas.orgacs.org
Determination of Michaelis-Menten Parameters (K_m, V_max)
Investigation of Abl Kinase Substrate Specificity Using this compound
The amino acid sequence surrounding the target tyrosine is a primary determinant of substrate specificity for tyrosine kinases. The peptide this compound, being a product of phosphorylation, exemplifies a sequence recognized by Abl kinase.
High-throughput screening of peptide libraries has been instrumental in defining the consensus sequence for Abl kinase phosphorylation. elifesciences.orgelifesciences.org These studies have consistently identified strong preferences for specific amino acids at positions flanking the target tyrosine (designated as P-1, P+1, P+3, etc.). elifesciences.orgnih.gov
The well-established optimal substrate sequence for c-Abl kinase features:
A bulky aliphatic residue (such as Isoleucine, Leucine, or Valine) at the P-1 position. elifesciences.orgnih.gov
An Alanine residue at the P+1 position. elifesciences.orgelifesciences.org
A Proline residue at the P+3 position. elifesciences.orgelifesciences.org
The sequence of the peptide Ac-EADEpY GV LF -NH2 aligns with some of these preferences, though it is not a perfect match to the optimal consensus, which is common for physiological substrates. researchgate.net Interestingly, studies comparing the specificity of wild-type ABL1 with the oncogenic BCR-ABL fusion protein suggest that while the kinase domain is identical, the substrate specificity can differ. acs.org BCR-ABL shows a reduced preference for Proline at the +3 position compared to wild-type ABL1, suggesting that the fusion protein may alter substrate recognition dynamics. acs.org
Specific residues within the Abl kinase domain itself are crucial for recognizing the substrate's sequence features. nih.gov Guided by structural models, researchers have performed site-directed mutagenesis on the Abl kinase domain to identify these key residues. nih.gov These studies have successfully identified amino acids in the kinase's active site that are involved in recognizing the P-1, P+1, and P+3 positions of the peptide substrate. nih.gov Mutations at these positions lead to distinct changes in substrate specificity, underscoring their role in directing phosphorylation. nih.gov
Role of Amino Acid Context in Phosphorylation Site Recognition
Enzymatic Reaction Mechanism of Tyrosine Phosphorylation Catalyzed by Abl Kinase
The catalytic mechanism of Abl kinase involves a series of coordinated steps and conformational changes to facilitate the transfer of a phosphate group from ATP to a tyrosine residue on a substrate. nih.govnih.gov
The kinase domain is composed of two lobes, an N-lobe and a C-lobe. nih.gov ATP binds in a cleft between these two lobes, while the peptide substrate binds primarily to a surface on the C-lobe. nih.govnih.gov The process begins with the binding of both ATP and the substrate peptide to the kinase's active site.
A critical event in the activation of most kinases is the phosphorylation of one or more residues in the "activation loop." researchgate.netnih.gov In c-Abl, the unphosphorylated activation loop folds into the active site, blocking access for both ATP and the substrate. researchgate.netnih.gov Phosphorylation of a key tyrosine in this loop (Tyr-412 in human c-Abl) stabilizes the loop in an open, active conformation. nih.govnih.gov This open conformation creates a proper binding platform for the peptide substrate and correctly orients the catalytic residues for the phosphotransfer reaction. nih.govresearchgate.net
The reaction itself is a direct in-line transfer of the γ-phosphate from ATP to the hydroxyl group of the substrate's tyrosine residue. This process is facilitated by conserved catalytic residues within the active site, including a catalytic aspartate that accepts a proton from the tyrosine hydroxyl, making it a better nucleophile. nih.gov Once the phosphate is transferred, the products—the phosphorylated peptide (like this compound) and ADP—are released, freeing the enzyme for another catalytic cycle. pnas.org The release of ADP is often the slowest, rate-limiting step of the entire process under steady-state conditions. acs.org
Molecular Recognition and Substrate Binding Dynamics of 168202-46-8
Structural Basis of 168202-46-8 Interaction with Abl Kinase Domains
The binding of a substrate like this compound is a highly regulated process involving multiple domains of the Abl kinase, which work in concert to ensure proper substrate positioning and catalytic activity. The kinase domain itself is flanked by Src Homology 2 (SH2) and SH3 domains, which are critical in controlling the enzyme's conformational state and accessibility. caltech.edubrandeis.edu
The SH2 and SH3 domains of Abl kinase are primary regulators of its activity, largely through autoinhibitory intramolecular interactions. caltech.edubrandeis.edu In the inactive state, these domains dock onto the kinase domain, effectively locking it in a closed, non-functional conformation. brandeis.eduplos.org The release of this autoinhibition is a prerequisite for substrate binding and catalysis.
While not directly binding the this compound peptide themselves, the SH2 and SH3 domains play a crucial role in substrate presentation through several mechanisms:
Modulating Kinase Accessibility: The activity of Abl is modulated by the dynamic assembly and disassembly of its regulatory core. researchgate.net Ligands that bind to the SH2 or SH3 domains can disrupt the autoinhibitory conformation, making the catalytic site accessible to substrates like this compound. brandeis.edu
Enhancing Local Substrate Concentration: Research has shown that linking a substrate peptide to ligands that specifically bind the SH2 or SH3 domains can significantly increase the apparent affinity of the kinase for the substrate. nih.gov This suggests a model where the regulatory domains act as anchors, recruiting specific substrate-containing proteins to the vicinity of the kinase, thereby facilitating phosphorylation.
Promoting Processive Phosphorylation: The SH2 domain, in particular, has been implicated in promoting processive phosphorylation, where the kinase performs multiple phosphorylation events on a single substrate without it dissociating. biorxiv.org This is achieved by the SH2 domain binding to a newly created phosphotyrosine site on the substrate, tethering it for subsequent phosphorylation events. While this compound is a simple peptide with a single phosphorylation site, this mechanism highlights the SH2 domain's general role in substrate handling.
Allosteric Activation: The interaction of the SH2 domain with the N-lobe of the kinase domain is a feature of the active, extended conformation of Abl. portlandpress.comnih.gov This allosteric communication between the SH2 and kinase domains is thought to stabilize the active state required for efficient substrate phosphorylation. portlandpress.com
In essence, the SH2 and SH3 domains act as gatekeepers and facilitators. They control the on/off state of the kinase and can contribute to substrate recognition indirectly by localizing substrates and stabilizing the catalytically competent conformation of the enzyme.
Once the kinase is in an active conformation, the this compound peptide binds directly within the catalytic cleft, positioned between the N- and C-lobes of the kinase domain. nih.gov The binding is characterized by specific molecular interactions that ensure the correct orientation of the target tyrosine for phosphoryl transfer from ATP.
Key features of this interaction include:
Substrate Docking Site: The activation loop of the kinase, when in its open and active conformation, forms a primary docking site for the peptide substrate. nih.gov
Residue Specificity: The sequence of this compound (EAIYAAPFAKKK) is considered optimal, indicating that its residues make favorable contacts with the kinase. researchgate.net The isoleucine at the -1 position (relative to the target tyrosine) is a known preferential residue for Abl. biorxiv.org
Key Electrostatic Interactions: Structural modeling based on the crystal structure of the Abl-Abltide complex (PDB: 2G2F) has identified Arginine 328 (Arg328) in the Abl kinase domain as a crucial determinant for substrate recognition. biorxiv.orgbiorxiv.org This positively charged residue is positioned to form a stabilizing electrostatic interaction with a negatively charged phosphotyrosine at the -1 position, a feature that explains how Abl can recognize previously phosphorylated substrates to facilitate processive signaling. biorxiv.org
ATP and Ion Coordination: The catalytic site also contains the highly conserved DFG (Asp-Phe-Gly) motif. The aspartate residue (Asp400 in human Abl) is essential for coordinating a magnesium ion, which in turn binds the β and γ phosphate groups of ATP, preparing the γ-phosphate for transfer to the substrate's tyrosine. nih.govnih.gov
Electrochemical studies have suggested that the interaction involves the "coiling" of the Abltide substrate around the enzyme, which suppresses the electrochemical oxidation signal of the substrate's tyrosine residue, indicating it is buried within the active site. researchgate.net
The affinity of this interaction has been quantified through kinetic studies, although reported Michaelis-Menten constants (Kₘ) vary depending on the specific Abl construct and assay conditions.
Abl Kinase Construct | Kₘ (ATP) | Kₘ (Substrate) | kcat/Kₘ (Substrate) | Reference |
---|---|---|---|---|
Wild Type ABL | 9.78 µM | 144.65 µM | Not Reported | plos.org |
Wild Type AblKD | Not Reported | Not Reported | 1.9 x 10⁴ M⁻¹s⁻¹ | nih.gov |
Abl Kinase | Not Reported | 4 µM | Not Reported | iscabiochemicals.com |
Role of Src Homology 2 (SH2) and SH3 Domains in Substrate Presentation
Conformational Dynamics and Induced Fit Mechanisms in Enzyme-Substrate Complex Formation
The binding of this compound to Abl kinase is not a simple lock-and-key event but rather a dynamic process involving significant conformational changes in both the enzyme and the substrate. This aligns with modern views of enzyme-ligand interactions that incorporate both conformational selection and induced-fit models. researcher.life
Abl kinase itself is highly flexible, existing in an equilibrium of different conformational states. researchgate.net The most well-characterized of these is the "DFG flip" in the activation loop, which distinguishes the active (DFG-in) from the inactive (DFG-out) state targeted by certain inhibitors. researchgate.net For substrate binding, the kinase must adopt the DFG-in, active conformation. nih.gov The binding of this compound can be seen as a process that selects for and stabilizes this active conformation.
The observation from electrochemical studies that the peptide "coils" around the enzyme strongly suggests an induced-fit mechanism, where the initial binding event triggers further conformational adjustments in both partners to achieve a catalytically competent state. researchgate.net This dynamic interplay is essential for the entire catalytic cycle, from the initial recruitment of the substrate to the final release of the phosphorylated product. researcher.life
Computational Modeling and Simulation of this compound-Abl Interactions
Computational methods provide atomic-level insights into the dynamic nature of the Abl-substrate interaction, complementing experimental data.
Molecular modeling and simulations have been instrumental in elucidating the binding of this compound to Abl.
Structural Modeling: Docking studies using the crystal structure of the Abl kinase domain in complex with an Abltide variant (PDB ID: 2G2F) have been performed to visualize the binding pose. biorxiv.org These models were critical in identifying specific residues, such as Arg328, that form key interactions with the substrate. biorxiv.org
Molecular Dynamics (MD) Simulations: MD simulations have been employed to study the entire phosphorylation reaction of Abl kinase with the this compound substrate. nih.gov Starting with active conformation crystal structures (e.g., PDB IDs 2G2I and 2G2F), these simulations can generate conformational ensembles for each step of the reaction, from the initial binding of ATP and the peptide substrate to the final phosphoryl transfer. nih.gov These simulations reveal the inherent flexibility of the system and the subtle conformational adjustments that occur during catalysis.
Predicting the strength of the enzyme-substrate interaction is a key goal of computational analysis.
Free Energy Calculations: For the Abl kinase reaction with this compound, advanced computational techniques such as the Empirical Valence Bond (EVB) method combined with umbrella sampling have been used to calculate the free energy profile of the phosphorylation reaction. nih.gov This approach provides a detailed energetic landscape of the catalytic process, identifying transition states and reaction barriers.
Affinity Prediction: While methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are commonly used to predict binding free energies for small-molecule inhibitors of Abl, such specific calculations for the this compound peptide substrate are not as prevalent in the literature. The affinity is more typically represented by the experimentally determined Kₘ value, which reflects the substrate concentration at half-maximal reaction velocity and is an inverse measure of the strength of the enzyme-substrate interaction. plos.orgnih.goviscabiochemicals.com
Applications of 168202-46-8 in in Vitro Kinase Assays and High-throughput Screening
Development of Robust In Vitro Kinase Assays Utilizing 168202-46-8
The utility of Abltide extends across various assay platforms designed to measure kinase activity. These assays are fundamental for basic research into enzyme kinetics and for the preclinical development of therapeutic kinase inhibitors. The choice of assay format often depends on the required throughput, sensitivity, and the specific research question being addressed.
Spectrophotometric and Luminescent Detection Methods
Spectrophotometric kinase assays offer a continuous and convenient method for monitoring kinase activity. These assays typically employ a coupled-enzyme system where the production of ADP during the kinase reaction is linked to a change in absorbance. For instance, the phosphorylation of a substrate like Abltide by a kinase generates ADP. This ADP can then be used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently converted to lactate by lactate dehydrogenase, consuming NADH in the process. The resulting decrease in NADH concentration can be monitored continuously by measuring the absorbance at 340 nm. scispace.com A similar principle involves a phosphatase to cleave the phosphate from the phosphorylated substrate, and the released phosphate is then detected via a chromogenic reaction. nih.gov
Luminescent assays represent a highly sensitive and widely used method for measuring kinase activity, particularly in HTS formats. indolabutama.com The Kinase-Glo® luminescent kinase assay platform, for example, quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture. revvity.comfrontiersin.org In this homogeneous "glow-type" assay, a thermostable luciferase uses the remaining ATP to generate a stable light signal that is inversely proportional to the kinase activity—the more active the kinase, the less ATP remains, and the lower the light output. revvity.compromega.com These assays are compatible with a broad range of kinases and substrates, including Abltide, and their high sensitivity and simple one-step protocol make them ideal for automated screening. indolabutama.comresearchgate.net
A specific example is the ABL (T315I) Kinase Assay, which utilizes the ADP-Glo™ technology with Abltide as the substrate to determine the activity of the T315I mutant of ABL kinase, a mutation notorious for conferring resistance to many tyrosine kinase inhibitors. researchgate.net
Table 1: Components of a Luminescent ABL (T315I) Kinase Assay
Component | Description | Role in Assay |
---|---|---|
ABL (T315I) Kinase | Recombinant human ABL1 enzyme with the T315I mutation. | The enzyme whose activity is being measured. |
Abltide | Peptide substrate (0.2µg/µl). | The substrate that is phosphorylated by the kinase. |
ATP | Adenosine triphosphate (5µM). | The phosphate donor for the kinase reaction. |
Kinase Buffer | 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT. | Provides optimal conditions for the kinase reaction. |
ADP-Glo™ Reagent | Reagent to terminate the kinase reaction and deplete remaining ATP. | Stops the reaction and prepares for ADP detection. |
Kinase Detection Reagent | Contains luciferase, luciferin, and reagents to convert ADP to ATP. | Generates a luminescent signal proportional to the ADP formed. |
Data derived from the ABL (T315I) Kinase Assay protocol. researchgate.net
Radiometric and Non-Radiometric Assay Formats
Radiometric assays are considered a "gold standard" for directly measuring kinase activity due to their high sensitivity and direct detection method. hubspotusercontent-na1.netnih.gov These assays typically use [γ-³²P]ATP or [γ-³³P]ATP as the phosphate donor. The kinase transfers the radiolabeled phosphate group to the substrate, such as Abltide. revvity.comnih.gov After the reaction, the phosphorylated substrate is separated from the unreacted radiolabeled ATP using methods like filtration, chromatography, or binding to a solid support. revvity.comnih.gov The amount of radioactivity incorporated into the substrate is then quantified using scintillation counting or phosphorimaging, providing a direct measure of kinase activity. revvity.comnih.gov A microfluidic in vitro kinase radioassay has been developed using a biotin-conjugated Abltide substrate, which is captured on streptavidin-coated beads after the reaction, demonstrating the adaptability of this classic method to modern, low-volume formats. nih.gov
Non-radiometric assays have become increasingly popular due to safety and cost considerations. Besides the spectrophotometric and luminescent methods described above, other non-radiometric formats include fluorescence polarization (FP) and Förster resonance energy transfer (FRET) based assays. promega.comhubspotusercontent-na1.net In a FRET-based assay, a peptide substrate is labeled with a FRET pair (a donor and an acceptor fluorophore). Phosphorylation of the substrate can lead to a conformational change or cleavage by a specific protease that separates the FRET pair, resulting in a detectable change in the fluorescence signal. promega.com These non-radiometric methods offer robust and high-throughput alternatives to traditional radiometric assays. hubspotusercontent-na1.net
Utility in High-Throughput Screening (HTS) for Kinase Modulators
The consistency and reliability of kinase assays using Abltide make it highly suitable for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. nih.govhubspotusercontent-na1.net HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a target kinase. nih.govnih.gov
Screening for Abl Kinase Inhibitors
Abltide is routinely used to screen for inhibitors of c-Abl and, more critically, the Bcr-Abl fusion protein. nih.gov Assays monitoring the phosphorylation of Abltide in cell lysates from CML cell lines (e.g., K562) provide a physiologically relevant system to assess the efficacy of potential inhibitors. nih.govnih.gov The reduction of Abltide phosphorylation in the presence of a test compound indicates inhibitory activity. The well-characterized inhibitor imatinib, which targets the ATP-binding site of Bcr-Abl, is often used as a positive control in these screening assays, providing a benchmark for the potency of new chemical entities. nih.gov The development of novel kinase assays, such as those using peptide-displaying bacteria and flow cytometry, has been validated using Bcr-Abl and Abltide, highlighting the ongoing innovation in HTS for kinase inhibitors. hubspotusercontent-na1.net
Table 2: Research Findings on Screening for Abl Kinase Inhibitors using Abltide
Finding | Significance | Reference |
---|---|---|
Abltide phosphorylation is quantitatively reduced by the Bcr-Abl inhibitor imatinib. | Validates Abltide as a reporter substrate in a model system for inhibitor screening. | nih.gov |
Cell lysates from Bcr-Abl expressing cells show high levels of Abltide phosphorylation compared to non-expressing cells. | Demonstrates the specificity of the assay for Bcr-Abl activity in a complex biological matrix. | nih.gov |
A novel HTS kinase assay using bacteria-displayed Abltide was developed to identify and characterize Bcr-Abl inhibitors. | Provides a cost-effective and adaptable platform for large-scale screening. | hubspotusercontent-na1.net |
Identification of Allosteric Modulators Affecting this compound Phosphorylation
While many kinase inhibitors compete with ATP for binding at the active site, allosteric modulators offer an alternative therapeutic strategy. bloodresearch.or.krnih.gov These molecules bind to a site on the kinase that is distinct from the ATP pocket, inducing a conformational change that alters the enzyme's activity. bloodresearch.or.kr Assays that measure the phosphorylation of a substrate like Abltide are critical for identifying such allosteric modulators. An allosteric inhibitor would decrease the rate of Abltide phosphorylation without directly competing with ATP.
A prominent example involves inhibitors targeting the myristoyl pocket of Abl kinase. bloodresearch.or.krnih.gov Compounds like GNF-2 and the FDA-approved drug asciminib bind to this allosteric site, stabilizing an inactive conformation of the kinase. bloodresearch.or.krnih.gov This autoinhibition leads to reduced peptide substrate binding and, consequently, a decrease in Abltide phosphorylation. bloodresearch.or.kr Therefore, an HTS campaign using an Abltide-based kinase assay can identify not only ATP-competitive inhibitors but also these potentially more specific and resistance-avoiding allosteric modulators. promega.combloodresearch.or.kr
Investigation of Kinase Cross-Reactivity and Selectivity Profiles
A critical aspect of drug discovery is determining the selectivity of a lead compound. bpsbioscience.com An ideal kinase inhibitor would potently inhibit its intended target while having minimal effect on other kinases in the human kinome, thereby reducing the potential for off-target side effects. Abltide plays a role in this process due to its inherent substrate specificity.
Research has shown that Abltide is preferentially phosphorylated by the Abelson subfamily of kinases, which includes Abl (ABL1) and Arg (ABL2). nih.gov It exhibits a higher rate of reactivity with Abl kinase compared to other closely related kinases, such as Src. nih.gov This intrinsic selectivity allows researchers to use Abltide phosphorylation as a specific readout for Abl/Arg kinase activity.
To determine an inhibitor's selectivity profile, the compound is typically tested against a large panel of different kinases. bpsbioscience.com In such a screen, the activity of each kinase is measured in the presence of the inhibitor. While a universal substrate is often used for broad kinome screening, an assay using Abltide can be incorporated to provide a highly specific measure of a compound's effect on Abl family kinases. By comparing the inhibition of Abltide phosphorylation to the inhibition of phosphorylation of other substrates by different kinases, a selectivity profile can be constructed. This helps to identify compounds that are highly selective for Abl kinase, a desirable characteristic for targeted cancer therapies. bpsbioscience.com
Table 3: List of Compound Names
CAS Number | Common Name/Synonym |
---|---|
This compound | Abltide; Abl Cytosolic Substrate |
115-46-8 | Diphenyl-4-piperidinemethanol |
3333-46-8 | Tartaric Acid Methyl Ester |
249296-44-4 | Varenicline |
375815-87-5 | Varenicline tartrate |
796865-82-2 | Varenicline N-Formyl Impurity |
40460-44-4 | ethane-1,1,2-triol |
Not Available | Imatinib (Gleevec) |
Not Available | Dasatinib |
Not Available | Nilotinib |
Not Available | Bosutinib |
Not Available | Ponatinib |
Not Available | Asciminib |
Not Available | GNF-2 |
Not Available | GNF-5 |
Not Available | Staurosporine |
Not Available | AG 957 |
Not Available | Genestein |
Not Available | PD 1666326 |
Not Available | PD 173955 |
Not Available | 5-iodotubercidin |
Not Available | AnnH31 |
Not Available | AnnH75 |
Not Available | SBI-553 |
Not Available | MIPS521 |
Not Available | LY2116920 |
Not Available | TAK-875 |
Not Available | LY2033298 |
Not Available | Cyclothiazide |
Not Available | CX614 |
Not Available | CMPDA |
Not Available | CMPDB |
Not Available | ACD855 (Ponazuril) |
Not Available | ACD856 |
Validation of Putative Kinase Substrates from Proteomic Studies
Proteomic studies, which involve the large-scale analysis of proteins, often utilize mass spectrometry to identify thousands of phosphorylation sites within a cell. nih.govplos.org These studies can generate extensive lists of potential kinase substrates. However, identifying a protein as being phosphorylated in a cell does not definitively prove that it is a direct substrate of a particular kinase.
To validate the findings from proteomic screens and confirm a direct kinase-substrate relationship, researchers often turn to in vitro kinase assays. mdpi.com In this context, a putative substrate protein or a specific peptide sequence from that protein, identified through proteomics, is tested to see if it can be directly phosphorylated by the kinase of interest in vitro.
The workflow for validating a putative kinase substrate identified through proteomics often involves the following steps:
Step | Description |
1. Identification | A large-scale phosphoproteomic experiment identifies proteins that show changes in phosphorylation in response to the activity of a specific kinase. biorxiv.org |
2. Hypothesis | Based on the proteomic data, a hypothesis is formed that a particular protein is a direct substrate of the kinase. |
3. In Vitro Kinase Assay | A recombinant version of the putative substrate protein or a synthetic peptide representing the identified phosphorylation site is produced. An in vitro kinase assay is then performed using the purified kinase and the putative substrate. nih.govnih.gov |
4. Confirmation | If the kinase directly phosphorylates the substrate in vitro, it provides strong evidence to validate the initial proteomic finding. mdpi.com |
While the compound this compound is a known substrate for Abl kinase, the principles of its use in kinase assays are directly applicable to the validation of novel substrates. For instance, after a proteomic study suggests a new substrate for Abl kinase, an in vitro assay would be designed. The activity of Abl kinase on this novel substrate would be compared to its activity on the well-characterized substrate, this compound, which would serve as a positive control to ensure the assay is working correctly.
This integrated approach, combining high-throughput proteomics with targeted in vitro kinase assays, is a powerful strategy for accurately mapping kinase-substrate networks, which is crucial for understanding cellular signaling pathways in both normal and disease states. nih.govbiorxiv.org
Role of 168202-46-8 in Cellular and Preclinical Research Models for Pathway Elucidation
Ex Vivo and In Vitro Studies of Tyrosine Phosphorylation in Cell Lysates
In biochemical assays using cell lysates, GNF-2 has been instrumental in defining the phosphorylation events mediated by Bcr-Abl. Studies have shown that GNF-2 effectively inhibits the autophosphorylation of the Bcr-Abl protein in a dose-dependent manner. medchemexpress.com For instance, in cell lysates from Bcr-Abl-expressing Ba/F3 cells, GNF-2 demonstrated a potent inhibitory effect on Bcr-Abl autophosphorylation with an IC50 of 267 nM. medchemexpress.comcaymanchem.com This inhibition of the kinase's primary activation mechanism is a key indicator of the compound's direct engagement with its target.
Furthermore, research has demonstrated that GNF-2's inhibitory action extends to the phosphorylation of downstream substrates of Bcr-Abl. In lysates from various leukemia cell lines, treatment with GNF-2 led to a marked reduction in the phosphorylation of key signaling proteins. nih.govmedchemexpress.com This includes the inhibition of STAT5 phosphorylation, a critical event in the signaling cascade that promotes cell proliferation and survival in chronic myelogenous leukemia (CML). nih.gov The ability of GNF-2 to disrupt these phosphorylation events in cell-free systems provides direct evidence of its role in modulating the Bcr-Abl signaling pathway.
Interactive Data Table: Effect of GNF-2 on Bcr-Abl and Downstream Substrate Phosphorylation in Cell Lysates
Cell Line | Target Protein | GNF-2 Concentration | Observed Effect on Phosphorylation | Reference |
---|---|---|---|---|
Ba/F3.p210 | Bcr-Abl | 0.1-10 µM | Dose-dependent inhibition (IC50 = 267 nM) | medchemexpress.com |
Ba/F3.p210 | STAT5 | 1 µM | Significant decrease in p-STAT5 (Y694) | medchemexpress.com |
T315I Bcr-Abl Ba/F3 | Bcr-Abl | 10 µM | Inhibition of autophosphorylation | nih.gov |
T315I Bcr-Abl Ba/F3 | STAT5 | 10 µM | Inhibition of phosphorylation | nih.gov |
RAW264.7 Macrophages | CRKL | 20 µM | 40 ± 9% reduction in p-CRKL (Y207) | aai.orgnih.gov |
Application in Permeabilized Cell Systems to Study Kinase Activity
The use of GNF-2 in permeabilized cell systems offers a bridge between in vitro biochemical assays and studies in intact cells. This experimental setup allows for the controlled introduction of inhibitors while maintaining a more physiologically relevant cellular environment. In such systems, GNF-2 has been shown to effectively access and inhibit intracellular Bcr-Abl kinase activity.
Studies utilizing permeabilized leukemia cells have confirmed that GNF-2 can penetrate the cell membrane and engage with its target, leading to the inhibition of Bcr-Abl autophosphorylation and the subsequent phosphorylation of its substrates. This approach has been crucial in validating that the effects observed in cell lysates are translatable to a more complex cellular context.
Use in Animal Models to Probe Kinase Signaling Pathways (e.g., leukemia models for BCR-Abl activity), focusing on mechanistic insights
Animal models, particularly murine models of leukemia, have been pivotal in understanding the mechanistic impact of GNF-2 on Bcr-Abl signaling in a whole-organism context. In a murine bone-marrow transplantation model utilizing the T315I Bcr-Abl mutant, an analog of GNF-2, GNF-5, demonstrated significant in vivo activity. nih.gov This research highlighted the ability of allosteric inhibitors to modulate Bcr-Abl signaling in a complex biological system.
The mechanistic insights gained from these animal studies are profound. For example, the combination of GNF-5 with an ATP-competitive inhibitor like nilotinib was shown to suppress the emergence of resistance mutations in vitro and display additive inhibitory effects against the highly resistant T315I Bcr-Abl mutant in vivo. nih.gov This suggests that allosteric inhibition can alter the conformation of the kinase domain in such a way that it enhances the efficacy of other inhibitors, providing a novel strategy to overcome drug resistance. These studies focus on the molecular and signaling consequences of Bcr-Abl inhibition by GNF-2 and its analogs, rather than their therapeutic potential.
Elucidation of Downstream Signaling Cascades Triggered by Abl Kinase Activity
GNF-2 has been a key tool in mapping the downstream signaling cascades regulated by Abl kinase activity. By selectively inhibiting Bcr-Abl, researchers can observe the subsequent effects on a wide array of signaling pathways involved in cell growth, proliferation, and survival.
One of the well-documented downstream effects of GNF-2 treatment is the inhibition of STAT5 phosphorylation. nih.govmedchemexpress.com STAT5 is a crucial transcription factor that, when activated by Bcr-Abl, promotes the expression of genes essential for leukemic cell survival. GNF-2's ability to block STAT5 activation demonstrates a direct link between Bcr-Abl kinase activity and this critical pro-survival pathway.
Another important downstream substrate used to monitor Bcr-Abl activity is the adapter protein CRKL. d-nb.infonih.govaai.orgnih.govnih.govresearchgate.netselleckchem.com Phosphorylation of CRKL is a reliable indicator of Bcr-Abl kinase activity in cells. Studies have consistently shown that GNF-2 treatment leads to a reduction in CRKL phosphorylation, further validating its inhibitory effect on the Bcr-Abl signaling pathway. d-nb.infonih.govaai.orgnih.govselleckchem.com Interestingly, the extent of CRKL phosphorylation inhibition by GNF-2 can vary depending on the specific Bcr-Abl isoform (p210 vs. p185), suggesting a nuanced regulation of downstream signaling. d-nb.infonih.govresearchgate.net
Furthermore, research has uncovered a novel mechanism by which Bcr-Abl activates HCK and IGF-1 signaling, which is inhibited by GNF-2. researchgate.net This highlights the role of the myristoyl-binding pocket, the target of GNF-2, in mediating protein-protein interactions that are crucial for the activation of other signaling pathways. researchgate.net By blocking this pocket, GNF-2 not only inhibits the intrinsic kinase activity of Bcr-Abl but also disrupts its ability to act as a scaffold for other signaling complexes.
Interactive Data Table: Impact of GNF-2 on Downstream Signaling Events
Cell Type | Bcr-Abl Isoform | Downstream Target | GNF-2 Concentration | Effect | Reference |
---|---|---|---|---|---|
Ba/F3 cells | p210 | Proliferation | 250 nM | Growth almost abolished | d-nb.inforesearchgate.net |
Ba/F3 cells | p185 | Proliferation | 2 µM | Growth reduced to a maximum of 50% | d-nb.inforesearchgate.net |
Ba/F3 cells | p210 | CRKL Phosphorylation | Not specified | Slightly interfered | d-nb.infonih.govresearchgate.net |
Patient-derived cells | p210 | Autophosphorylation | Low concentrations | Nearly abolished | d-nb.infonih.gov |
Patient-derived cells | p185 | Autophosphorylation | Not specified | Slightly inhibited | d-nb.infonih.gov |
Patient-derived cells | p210 | STAT5 Phosphorylation | Not specified | Reduced | d-nb.infonih.gov |
Patient-derived cells | p185 | STAT5 Phosphorylation | Not specified | Reduced (to a lesser extent than p210) | d-nb.infonih.gov |
Structure-activity Relationship Sar Studies of 168202-46-8
Systematic Mutational Analysis of 168202-46-8 Sequence and its Phosphorylation Efficiency
Systematic mutational analysis, often employing techniques like alanine scanning, has been instrumental in dissecting the contribution of individual amino acid residues within the peptide this compound sequence to its efficiency as an Abl substrate. In such studies, each amino acid residue of the peptide is systematically replaced, typically with alanine, and the effect on the phosphorylation rate is measured. This approach helps to identify residues that are critical for binding to the Abl kinase active site and for the subsequent phosphoryl transfer.
Research has demonstrated that specific amino acid substitutions at various positions relative to the central tyrosine residue (the site of phosphorylation) can dramatically alter the kinetic parameters of the phosphorylation reaction, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, substitutions at the P+1 position (the residue immediately C-terminal to the tyrosine) have been shown to significantly impact kcat, suggesting a role in the catalytic step itself. Conversely, modifications at more distal positions, such as P-3 and P+3, often have a more pronounced effect on Km, indicating their importance in the initial binding and recognition of the substrate by the kinase.
A comprehensive understanding of these relationships is vital for the development of highly specific and efficient substrates for use in high-throughput screening assays, as well as for designing potent and selective inhibitors of the Abl kinase.
Identification of Critical Residues within this compound for Optimal Abl Recognition and Catalysis
Through extensive mutational and kinetic studies, several key residues within the peptide this compound sequence have been identified as being critical for its optimal recognition and subsequent phosphorylation by the Abl kinase. The consensus sequence for Abl kinase substrates is generally recognized as having an acidic residue at the P-1 position and a large hydrophobic residue at the P+1 position relative to the phosphorylatable tyrosine.
For the peptide this compound, the following observations have been made:
P-1 Position: An acidic residue, such as glutamate (Glu), at this position is highly favored. The negative charge is thought to interact favorably with a positively charged pocket in the Abl kinase domain, thereby anchoring the substrate in the correct orientation for catalysis.
Tyrosine (Tyr) at P0: This is the site of phosphorylation and is absolutely required.
P+1 Position: A large, hydrophobic amino acid like isoleucine (Ile) or valine (Val) is preferred. This residue is believed to fit into a hydrophobic pocket in the kinase, contributing significantly to the binding affinity.
P+3 Position: A proline (Pro) residue at this position has been shown to enhance the substrate's affinity for the Abl kinase, likely by inducing a specific conformational turn in the peptide backbone that is favorable for binding.
The interplay of these critical residues ensures a high degree of specificity in the interaction between the peptide substrate and the Abl kinase, allowing for efficient and precise phosphorylation.
Rational Design Principles for Modulating Substrate Affinity and Specificity
The insights gained from SAR studies have laid the groundwork for the rational design of modified peptide substrates with tailored affinities and specificities for the Abl kinase. The primary principles guiding this design process include:
Electrostatic Interactions: Modifying the charge distribution within the peptide sequence, particularly at positions flanking the tyrosine, can be used to enhance or diminish electrostatic complementarity with the Abl kinase active site.
Hydrophobic Interactions: Introducing or altering hydrophobic residues at key positions, such as P+1, can modulate the van der Waals interactions and the hydrophobic effect, thereby influencing binding affinity.
Conformational Constraints: The incorporation of conformationally restricted amino acids, like proline, or the cyclization of the peptide can pre-organize the substrate into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.
By applying these principles, researchers have successfully developed second-generation peptide substrates with improved kinetic properties. These rationally designed peptides are not only valuable research tools but also serve as templates for the design of peptidomimetic inhibitors with therapeutic potential.
Integration of Bioinformatics and Computational Chemistry in SAR Elucidation
The elucidation of the structure-activity relationships of peptide this compound has been significantly augmented by the integration of bioinformatics and computational chemistry approaches. These in silico methods provide a powerful complement to experimental techniques by offering atomic-level insights into the molecular recognition process.
Molecular Docking: This computational technique is used to predict the preferred binding mode of the peptide substrate within the Abl kinase active site. Docking studies can help to rationalize the observed effects of mutations on binding affinity and provide a structural basis for the design of new substrates or inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of the peptide-kinase complex over time. These simulations can reveal important conformational changes that occur upon substrate binding and during the catalytic cycle, providing a more complete picture of the phosphorylation process.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to establish a mathematical relationship between the structural features of a series of peptides and their observed biological activity (e.g., phosphorylation rate). These models can be used to predict the activity of novel, untested peptide sequences, thereby accelerating the discovery of optimized substrates.
Development and Application of 168202-46-8-based Probes and Reporters
Design of Fluorescently Labeled 168202-46-8 for Real-Time Kinase Assays
The development of fluorescently labeled versions of the this compound peptide has revolutionized the study of kinase dynamics, allowing for real-time monitoring of enzyme activity. A common strategy involves attaching a fluorophore to the peptide in such a way that its fluorescence properties change upon phosphorylation of the tyrosine residue.
One innovative approach utilizes a peptide substrate synthesized with both a fluorescent dye and a hydrocarbon tail. nih.govacs.org This design causes the peptide to self-assemble into micelles in an aqueous solution, which brings the fluorophores into close proximity and results in the quenching of their fluorescence. acs.org When a kinase, such as Abl, phosphorylates the tyrosine residue within the peptide, the introduction of negatively charged phosphate groups disrupts the micellar structure. This reorganization separates the fluorophores, leading to a significant increase in fluorescence intensity, which can be monitored in real time to determine kinase activity. acs.org Assays for a variety of kinases, including PKA, PKC, and Src-family kinases, have been developed based on this principle. nih.govacs.org
Another powerful technique for creating real-time kinase assays is Fluorescence Lifetime Imaging Microscopy (FLIM). In this method, a biosensor peptide incorporating the Abltide sequence is tagged with a fluorophore like Cy5. nih.gov The fluorescence lifetime of the dye, which is the average time it remains in the excited state, changes measurably upon phosphorylation. This FLIM-based approach is advantageous as it is not affected by changes in probe concentration, photobleaching, or cellular autofluorescence, allowing for quantitative mapping of kinase activity within single living cells. nih.gov
Commercially available fluorescently labeled Abltide, such as TAMRA-labeled Abltide, is also utilized in kinase assays and Western blotting. eurogentec.com Furthermore, companies have developed proprietary fluorescein-labeled peptide substrates, including those based on the Abltide sequence, for use in mobility shift assays, a method for studying kinase activity and protein interactions. carnabio.com
Table 1: Examples of Fluorescent Labeling Strategies for Kinase Assays
Labeling Strategy | Principle of Detection | Application |
Fluorophore and Hydrocarbon Tail | Dequenching upon phosphorylation-induced micelle disruption. acs.org | Real-time, high-throughput kinase activity screening. nih.govacs.org |
Fluorescence Lifetime Imaging (FLIM) | Change in fluorophore lifetime upon phosphorylation. nih.gov | Subcellular imaging of kinase activity in living cells. nih.gov |
Single Fluorophore Labeling (e.g., TAMRA) | Detection of phosphorylated peptide in various assay formats. eurogentec.com | Western blot and general kinase assays. eurogentec.com |
Sulfonamido-oxine (Sox) Dyes | Chelation-enhanced fluorescence upon Mg2+ binding post-phosphorylation. mdpi.com | Sensitive and selective peptide biosensors for various kinases. mdpi.com |
Biotinylated this compound for Affinity-Based Detection and Protein Interaction Studies
Biotinylation, the process of attaching biotin to the this compound peptide, provides a powerful handle for affinity-based applications due to the high-affinity and specific interaction between biotin and streptavidin. This strategy is central to immobilizing the peptide for a variety of detection methods and for studying protein-protein interactions.
Biotinylated Abltide is frequently used in enzyme-linked immunosorbent assays (ELISAs) and pull-down experiments. researchgate.net In a typical heterogeneous kinase assay, a biotinylated peptide substrate is immobilized on a streptavidin-coated surface, such as a multi-well plate or magnetic beads. nih.govnih.gov The immobilized peptide is then incubated with a kinase source, like a cell lysate, in the presence of ATP. The extent of phosphorylation can be detected using a phospho-specific antibody, often followed by a secondary antibody conjugated to a reporter enzyme or fluorophore. nih.gov
A notable application involves the use of biotinylated Abltide immobilized on magnetic beads. nih.gov This approach facilitates rapid sample handling and allows for analysis using multiple detection techniques. For instance, after the kinase reaction, the degree of phosphorylation can be quantified by immunochemifluorescence or by releasing the peptide for analysis by MALDI-TOF mass spectrometry. nih.govresearchgate.net The use of a flexible polyethylene glycol (PEG) spacer between the biotin and the peptide can enhance the accessibility of the peptide for both immobilization and enzymatic reaction. nih.gov
Furthermore, biotinylated peptide libraries, including those with degenerate sequences around a central tyrosine, have been used to profile the specificity of large numbers of kinases. acs.org By immobilizing these biotinylated peptide mixtures on avidin-coated microarrays, researchers can perform high-throughput analysis of kinase substrate preferences, requiring only small amounts of enzyme. acs.org These peptide pull-down approaches, combined with mass spectrometry, are also invaluable for identifying interaction partners that bind to the peptide in its phosphorylated or unphosphorylated state. d-nb.info
Conjugation Strategies for Generating Immobilized this compound Surfaces for Research
The effective immobilization of the this compound peptide onto solid supports is critical for the development of robust and sensitive heterogeneous assays, including microarrays and biosensors. Various conjugation strategies have been developed to control the orientation and density of the immobilized peptide, which significantly impacts its accessibility to kinases and other binding partners.
A common method involves synthesizing the peptide with a terminal cysteine residue. The sulfhydryl group of the cysteine can then be used to form a stable covalent bond with a maleimide-activated surface. northwestern.edu This strategy has been employed to create self-assembled monolayers (SAMs) on gold surfaces for studying kinase reactions using MALDI-TOF mass spectrometry. northwestern.edu The orientation of the peptide can be controlled by placing the cysteine at either the N- or C-terminus, which has been shown to affect the rate of phosphorylation. nih.gov
Another widely used approach is the biotin-streptavidin linkage. Peptides are synthesized with a biotin tag, which allows them to be non-covalently but very strongly immobilized on streptavidin- or avidin-coated surfaces like glass slides, beads, or 96-well plates. nih.govacs.org This method is straightforward and allows for consistent peptide presentation.
Research has shown that the accessibility of the immobilized peptide is a key factor for efficient phosphorylation. To improve this, long, hydrophilic linkers are often inserted between the peptide substrate and the surface or the biotin tag. nih.gov These linkers extend the peptide away from the surface, reducing steric hindrance and allowing kinases to access the phosphorylation site more easily. nih.gov Additionally, the inclusion of peptide ligands in cis (on the same molecule) or in trans (as separate molecules) that bind to non-catalytic domains of the kinase, such as the SH3 domain of Abl, can recruit the kinase to the surface and enhance the phosphorylation of the substrate. nih.gov
Development of Novel Biosensors Based on this compound Phosphorylation Events
The specific phosphorylation of the this compound peptide by Abl kinases has been leveraged to create a variety of sophisticated biosensors for detecting kinase activity in complex biological samples, including intact cells and cell lysates. nih.govnih.gov These biosensors often incorporate multiple functional modules to enhance their specificity and utility.
One class of biosensors employs Förster resonance energy transfer (FRET). A FRET-based biosensor for Bcr-Abl activity, named Pickles, was developed using the Bcr-Abl substrate CrkL flanked by two fluorescent proteins. jst.go.jp While not directly using the this compound sequence, the principle of detecting a conformational change upon phosphorylation is broadly applicable. Genetically encoded FRET biosensors have been designed for Abl kinase by linking a substrate domain and a phosphoamino acid binding domain between two fluorescent proteins. oup.com
More directly, peptide-based biosensors have been engineered by combining the Abltide sequence with other functional elements. nih.govnih.gov A powerful design includes:
A reporter module: The Abltide sequence (EAIYAAPFAKKK) which contains the tyrosine phosphorylation site. researchgate.net
A targeting module: A sequence that binds to the SH3 domain of Abl kinase, which increases the biosensor's specificity by promoting interaction with the kinase. researchgate.netnih.gov
A transduction module: A cell-penetrating peptide (CPP), such as the TAT peptide from HIV, to facilitate delivery of the biosensor into living cells. researchgate.netnih.gov
A detection/purification tag: A biotin tag for easy isolation of the biosensor from cell lysates using streptavidin-coated beads. researchgate.netnih.gov
A cleavable linker: Sometimes a photocleavable linker is included to allow for the release of the phosphorylated reporter module for analysis by mass spectrometry. nih.govnih.gov
These multi-modular biosensors have been successfully used to monitor Abl kinase activity in response to DNA damage and to screen for the efficacy of kinase inhibitors in cell lines and patient samples. frontiersin.orgnih.gov An ELISA-based assay using a similar PABL peptide biosensor has also been developed to screen for ABL1 activity in leukemic cell lines. frontiersin.org Another novel approach uses peptide-modified gold nanoparticles; phosphorylation of the peptide on the nanoparticle surface leads to a change in zeta potential, which can be measured to quantify kinase activity. acs.org
Table 2: Components of Advanced Peptide-Based Kinase Biosensors
Component | Function | Example Sequence/Molecule |
Reporter Module | Serves as the substrate for phosphorylation. | EAIYAAPFAKKK (Abltide). researchgate.net |
Targeting Module | Increases specificity by binding to non-catalytic domains of the kinase. | Abl SH3 domain-binding ligand. nih.gov |
Transduction Module | Facilitates entry into living cells. | TAT peptide (GRKKRRQRRRPQ). nih.gov |
Affinity Tag | Allows for purification and immobilization. | Biotin. nih.gov |
Detection Probe | Enables signal generation. | Fluorophores (Cy5, TAMRA), Gold Nanoparticles. nih.govacs.org |
Advanced Methodologies for Investigating 168202-46-8 and Abl Kinase Biology
Mass Spectrometry-Based Approaches for Studying 168202-46-8 Phosphorylation
Mass spectrometry (MS) has become an indispensable technology for the detailed analysis of protein phosphorylation, a key post-translational modification that governs kinase signaling. nih.gov By applying MS-based approaches to the Abl kinase and its substrate this compound, researchers can precisely identify phosphorylation sites and quantify the dynamics of this modification. acs.org
The primary step in understanding the enzymatic action of Abl kinase on the substrate this compound is to identify the exact residue(s) that are phosphorylated. MS-based phosphoproteomics provides a robust framework for this purpose. The typical workflow involves the in vitro incubation of the this compound peptide with active Abl kinase and ATP, followed by enzymatic digestion of the protein (if it were part of a larger polypeptide). The resulting peptide mixture is then analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). acs.org
During MS/MS analysis, phosphopeptides are fragmented, and the resulting spectra are analyzed to pinpoint the modified amino acid. The mass shift corresponding to a phosphate group (79.966 Da) allows for the confident identification of phosphorylated serine, threonine, or tyrosine residues. iucr.org For the Abl substrate this compound, this method confirms which specific tyrosine residue is targeted by the kinase.
Table 1: General Workflow for Phosphorylation Site Identification using Mass Spectrometry
Step | Description | Key Objective |
1. In Vitro Kinase Assay | The substrate (this compound) is incubated with Abl kinase and ATP. | To generate the phosphorylated form of the substrate. |
2. Sample Preparation | The reaction mixture is prepared for MS analysis. This may involve desalting or other purification steps. | To remove interfering substances and concentrate the sample. |
3. LC-MS/MS Analysis | The peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. | To separate peptides and acquire fragmentation data for phosphopeptide identification. |
4. Data Analysis | MS/MS spectra are searched against a database containing the sequence of this compound. | To identify the peptide and localize the phosphate group to a specific amino acid. nih.govacs.org |
Beyond simple identification, it is often crucial to quantify the extent of phosphorylation to understand kinase activity under various conditions. Quantitative MS techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enable the precise comparison of phosphorylation levels between different states. nih.gov While SILAC is designed for cell-based experiments, its principles can be adapted for in vitro assays using isotopically labeled standards.
By comparing the MS signal intensity of the phosphorylated this compound peptide to its non-phosphorylated counterpart or an internal standard, one can derive quantitative data on the efficiency and rate of the Abl kinase reaction. plos.org This quantitative approach is invaluable for assessing the impact of potential kinase inhibitors or activators on Abl activity, using the phosphorylation of this compound as a direct readout of enzymatic function. acs.orgfrontiersin.org This provides a global and unbiased view of the effects of small molecules on kinase signaling networks. nih.gov
Identification of Phosphorylation Sites
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Elucidation of Abl-168202-46-8 Complexes
Understanding the three-dimensional structure of a kinase in complex with its substrate is essential for elucidating the molecular basis of substrate recognition and catalysis. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining high-resolution structures of macromolecules and their complexes. frontiersin.orgnumberanalytics.com
Obtaining a crystal structure of Abl kinase bound to the this compound substrate would provide a static, high-resolution snapshot of the active site. This would reveal the precise atomic interactions—hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern the specific recognition of the substrate's amino acid sequence. migrationletters.com Such structural information is critical for understanding how the substrate is correctly oriented for the phosphoryl transfer from ATP. This structure-based insight has been instrumental in the design of highly specific kinase inhibitors. numberanalytics.com
Cryo-EM has emerged as a powerful alternative, particularly for large complexes or proteins that are difficult to crystallize. migrationletters.com For the Abl-168202-46-8 complex, cryo-EM could potentially capture different conformational states of the enzyme during substrate binding and processing. Integrating these high-resolution structural techniques provides a comprehensive understanding of the molecular machinery of kinase function. numberanalytics.combiorxiv.org
Table 2: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis
Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
Sample State | Crystalline solid | Vitrified (frozen-hydrated) in solution |
Principle | X-ray diffraction from a crystal lattice | Electron scattering from single particles |
Resolution | Can achieve atomic resolution (<1.5 Å) | Routinely near-atomic resolution (2-4 Å) |
Key Advantage | High resolution provides precise atomic details. migrationletters.com | Does not require crystallization; can capture conformational heterogeneity. biorxiv.org |
Key Limitation | Requires well-diffracting crystals, which can be difficult to grow. | Typically lower resolution for smaller proteins; requires larger complexes for best results. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of this compound in Solution
While crystallography and cryo-EM provide static pictures, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insights into the structure, dynamics, and interactions of molecules in their native solution state. mdpi.com NMR can be used to study the conformational preferences of the this compound peptide itself and the changes that occur upon binding to Abl kinase.
By analyzing the 1D NMR spectrum of the free this compound peptide, researchers can assess its degree of conformational flexibility or preorganization in solution. acs.org Upon addition of the Abl kinase, changes in the NMR signals of the peptide (a phenomenon known as chemical shift perturbation) can be used to map the binding interface. This identifies which parts of the substrate are in direct contact with the kinase. mdpi.com
Furthermore, advanced NMR experiments like relaxation dispersion can probe the dynamic exchange between different conformational states of the kinase-substrate complex. elifesciences.org This allows for the characterization of transient, low-population states that may be critical for the catalytic process but are invisible to other structural methods. nih.govacs.org These solution-state studies are highly complementary to static crystal structures, providing a more complete picture of the conformational landscape that governs kinase activity. acs.org
Table 3: Application of NMR Spectroscopy to Study Abl-Substrate Interactions
NMR Technique | Information Gained | Relevance to this compound |
1D/2D NMR | Conformational analysis of the free peptide. | Determines if the peptide has a preferred structure in solution before binding. acs.org |
Chemical Shift Perturbation (CSP) | Maps the binding interface on the substrate and/or protein. | Identifies the specific amino acids of this compound that interact with the Abl active site. mdpi.com |
Nuclear Overhauser Effect (NOE) | Provides distance constraints between atoms (<5 Å). | Helps determine the 3D structure of the bound substrate. |
Relaxation Dispersion (CPMG) | Characterizes conformational exchange and dynamics on the µs-ms timescale. | Reveals dynamic changes in the Abl kinase or the substrate during the binding and catalytic cycle. elifesciences.org |
Single-Molecule Fluorescence Spectroscopy for Kinase-Substrate Interaction Dynamics
Ensemble measurements, which average the behavior of billions of molecules, can obscure the detailed, step-by-step mechanism of an enzymatic reaction. Single-molecule fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (smFRET), allows researchers to observe the conformational dynamics and interactions of individual enzyme-substrate pairs in real time. rsc.orgmdpi.com
In a hypothetical smFRET experiment, the Abl kinase and the this compound substrate could be labeled with a donor and an acceptor fluorophore, respectively. The efficiency of energy transfer between the fluorophores is highly sensitive to the distance between them. This setup would allow for the direct observation of the substrate binding and unbinding events. acs.org
Furthermore, by placing fluorophores on different domains of the Abl kinase, one could monitor the conformational changes within the enzyme itself as it binds the substrate and ATP and proceeds through the catalytic cycle. pnas.orgresearchgate.net This technique can uncover transient intermediates, measure the rates of conformational transitions, and reveal heterogeneities in the catalytic process that are hidden in traditional bulk assays. rsc.orgacs.org
Table 4: Hypothetical smFRET Experiment to Study Abl-168202-46-8 Dynamics
Experimental Component | Description | Purpose |
Labeling | Abl kinase is labeled with a donor fluorophore (e.g., Cy3) and this compound is labeled with an acceptor (e.g., Cy5). | To create a FRET pair that reports on the distance between the kinase and substrate. |
Immobilization | Labeled Abl kinase molecules are tethered to a microscope slide at low density. | To observe individual, spatially separated molecules. |
Data Acquisition | The labeled substrate is added, and fluorescence signals from single molecules are recorded over time. | To capture real-time binding/unbinding events and associated FRET changes. mdpi.com |
Analysis | FRET efficiency trajectories are analyzed to determine the kinetics of substrate association/dissociation and conformational changes. | To build a kinetic model of the kinase-substrate interaction, including rates of individual steps. pnas.org |
Future Directions in Academic Research Utilizing Abl Cytosolic Substrate 168202-46-8
Elucidating Novel Kinase-Substrate Relationships beyond Abl
The quest to map the entirety of the human kinome—the collection of all protein kinases—relies on the ability to identify the specific substrates for each kinase. While Abl Cytosolic Substrate (Abltide) was originally developed as a specific substrate for Abl kinase, its properties make it a valuable tool for discovering new kinase-substrate interactions. nih.govnih.gov
Abltide was identified through the screening of a degenerate peptide library to find an optimal substrate for Abl kinase, showing greater reactivity with Abl than with closely related kinases like Src. nih.gov This process of screening peptide libraries is a powerful method for identifying novel substrates for other kinases as well. By comparing the phosphorylation of a known, specific substrate like Abltide to the phosphorylation of candidate peptides, researchers can identify new, bona fide substrates for a wide range of kinases. plos.org Methodologies that use mRNA display to screen proteomic libraries have successfully identified novel targets for v-Abl, demonstrating the power of library screening approaches. nih.gov
Furthermore, techniques such as Kinase Assay Linked Phosphoproteomics (KALIP) integrate in vitro kinase assays with quantitative phosphoproteomics to identify direct kinase substrates from complex cell lysates. nih.govacs.org In such systems, a well-characterized substrate like Abltide can serve as a positive control and a benchmark for assay sensitivity and specificity, facilitating the reliable identification of novel substrates for kinases beyond Abl. nih.gov The development of such refined proteomic strategies is crucial for dissecting signaling pathways and discovering new drug targets. acs.org
Contribution to Comprehensive Understanding of Cellular Kinase Signaling Networks
Cellular processes are governed by intricate signaling networks, where protein kinases play a central role as molecular switches. spandidos-publications.com Understanding these networks requires a global perspective on kinase activity, often referred to as kinome profiling. liverpool.ac.uk Abl Cytosolic Substrate is a key reagent in platforms designed to achieve this comprehensive view.
Kinase signaling pathways, such as the MAPK pathways, are organized in cascades that transmit signals from the cell surface to the nucleus, regulating a multitude of cellular processes. ashpublications.org The dysregulation of these pathways is a hallmark of many diseases, including cancer. aai.org To understand how these networks function in health and disease, researchers utilize high-throughput methods to measure the activity of numerous kinases simultaneously. researchgate.net
Peptide arrays and bead-based assays are powerful tools for kinome profiling. nih.govresearchgate.net In these platforms, specific peptide substrates for different kinases are immobilized on a solid support. nih.gov When a cell lysate is applied, active kinases in the lysate phosphorylate their corresponding substrates. nih.govnih.gov By using a highly specific substrate like Abltide, the activity of the Abl kinase family can be accurately measured within the context of the entire active kinome. nih.govresearchgate.net This allows researchers to build a detailed map of the signaling pathways that are active in a particular cell type or disease state, revealing how different pathways are interconnected and regulated. researchgate.netfrontiersin.org For example, simplified network models of Bcr-Abl signaling show its direct interactions with adapter proteins and other kinases, illustrating the complexity that can be unraveled with these approaches. researchgate.net
Exploration of Allosteric Regulation Mechanisms Affecting 168202-46-8 Phosphorylation
The activity of kinases is not only controlled by direct interactions at the active site but also by allosteric regulation, where molecules bind to distant sites on the enzyme to modulate its function. mdpi.comimrpress.com The Abl kinase is a classic example of an allosterically regulated enzyme, and its substrate, this compound, is crucial for studying these mechanisms.
Abl kinase activity is tightly controlled by its SH2 and SH3 domains, which mediate intramolecular interactions to maintain an inactive state. rsc.orgnih.gov Allosteric modulators can disrupt these interactions. For instance, small molecules that bind to the myristoyl pocket, a site distinct from the ATP-binding cleft, can either stabilize the inactive conformation (inhibition) or promote an active conformation (activation). mdpi.comimrpress.com The binding of the natural regulator RIN1 to the SH3 and SH2 domains also stimulates Abl kinase activity through an allosteric mechanism that relieves autoinhibition. nih.gov
Changes in kinase activity due to allosteric regulation directly impact the rate of phosphorylation of its substrates. nih.gov By using Abltide in kinase assays, researchers can precisely quantify how different allosteric modulators affect Abl's catalytic efficiency. nih.govplos.org For example, studies have shown that allosteric activators can lead to a remarkable enhancement of phosphorylation on Abl's regulatory sites and, consequently, on its substrates. plos.org Understanding these allosteric mechanisms is critical, as it opens up new avenues for drug development. Allosteric inhibitors offer the potential for greater selectivity compared to traditional ATP-competitive inhibitors and can be effective against drug-resistant kinase mutations. mdpi.comimrpress.com
Development of High-Resolution Kinase Activity Profiling Platforms
The demand for more efficient and precise methods to screen for kinase inhibitors and to profile kinase activity has driven the development of advanced, high-resolution assay platforms. Abl Cytosolic Substrate (this compound) is an essential component in many of these technologies due to its high specificity and optimized sequence. nih.govsigmaaldrich.com
A variety of high-throughput screening (HTS) platforms have been developed that rely on specific peptide substrates. sigmaaldrich.comnih.gov These include:
ELISA-based assays : These assays immobilize the peptide substrate in multi-well plates, and phosphorylation is detected using specific antibodies, offering a sensitive and accessible format. nih.govsigmaaldrich.com
Bead-based assays : Substrates are immobilized on fluorescently coded beads, allowing for the multiplexed analysis of several kinase activities in a single sample. nih.govresearchgate.net
Mass Spectrometry (MS)-based assays : These label-free methods, such as MALDI-TOF, detect the mass change upon peptide phosphorylation, offering high throughput and reduced false discovery rates. nih.govnih.govlcms.cz
Bacterial surface display : In this novel approach, peptide substrates are displayed on the surface of bacteria, which are then used in flow cytometry-based assays to quantify kinase activity and inhibition. nih.govplos.org
The success of these platforms hinges on the quality of the peptide substrates used. Abltide, with its optimized sequence (EAIYAAPFAKKK) and high affinity for Abl kinase, provides the sensitivity and reproducibility required for robust HTS. nih.govsinobiological.com It has been used in screens of over a million compounds to identify novel c-Abl activators and is a standard for validating new assay formats. nih.govnih.gov The development of these high-resolution platforms, enabled by substrates like this compound, accelerates drug discovery and deepens our understanding of kinase biology. lcms.czcarnabio.com
Q & A
Q. What are the foundational methods for confirming the identity and purity of 168202-46-8 in experimental settings?
- Methodological Answer : Identity confirmation requires spectroscopic techniques (e.g., NMR, FT-IR) and mass spectrometry to match spectral data with literature or reference standards. Purity assessment involves chromatographic methods (HPLC, GC) with calibration against certified reference materials. For novel compounds, elemental analysis and X-ray crystallography are critical . Reproducibility hinges on detailed experimental protocols, including solvent systems, temperature, and instrument calibration .
Q. How should researchers design initial stability studies for this compound under varying environmental conditions?
- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2), testing thermal, photolytic, and hydrolytic degradation. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical methods (e.g., HPLC-DAD) must validate degradation product formation. Include control samples and statistical analysis (e.g., ANOVA) to assess significance of changes .
Q. What are the standard protocols for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : Synthesis protocols should be validated via reaction monitoring (TLC, in-situ FT-IR) and intermediate characterization using LC-MS and NMR. For reproducibility, document reaction conditions (catalyst loading, stoichiometry, pH). Compare yields and spectroscopic data with prior studies to identify deviations .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., assay type, cell lines, dosage). Use computational tools (e.g., molecular docking) to validate target interactions. Replicate key experiments under standardized conditions, applying Bland-Altman plots to assess agreement between datasets. Cross-reference with structural analogs to infer plausible mechanisms .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacology studies?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Use bootstrapping for confidence intervals and Bayesian hierarchical models to account for inter-study heterogeneity. Validate assumptions via residual analysis and leverage tools like GraphPad Prism or R packages (drc, nlme) .
Q. How can researchers integrate computational chemistry to optimize the molecular design of this compound derivatives?
- Methodological Answer : Apply density functional theory (DFT) to predict electronic properties and molecular dynamics (MD) simulations to study binding kinetics. Use QSAR models to correlate structural features with activity. Validate predictions via synthesis and in vitro testing, ensuring alignment between computational and experimental data .
Q. What strategies address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer : Standardize catalyst characterization (BET surface area, TEM for morphology). Use design of experiments (DoE) to optimize reaction parameters. Include negative controls and cross-validate with independent labs. Publish raw data and instrument settings in supplementary materials to enable replication .
Data Analysis and Interpretation
Q. How should researchers handle outliers in spectroscopic data for this compound?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify outliers. Investigate root causes (e.g., sample contamination, instrument drift) via traceable documentation. If outliers are valid, use robust statistical methods (e.g., median-based regression) or report uncertainty ranges in results .
What frameworks guide the formulation of hypothesis-driven research questions for this compound mechanism studies?
- Methodological Answer : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example: “Does this compound (Intervention) inhibit Enzyme X (Problem) more effectively than Compound Y (Comparison) in vitro (Population), measured via kinetic assays (Outcome)?” Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Ethical and Methodological Rigor
Q. How can researchers ensure ethical compliance in toxicity studies involving this compound?
- Methodological Answer :
Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) and obtain institutional animal care committee approval. Predefine humane endpoints and statistical power requirements to minimize animal use. Publish full protocols and raw data to enhance transparency .
Tables for Key Methodological Comparisons
Technique | Application for this compound | Advantages | Limitations |
---|---|---|---|
HPLC-DAD | Purity analysis, degradation monitoring | High sensitivity, quantitative | Requires reference standards |
DFT Calculations | Molecular property prediction | Cost-effective, predictive | Dependent on basis set accuracy |
Bland-Altman Analysis | Data agreement assessment | Visualizes systematic biases | Assumes normal distribution |
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